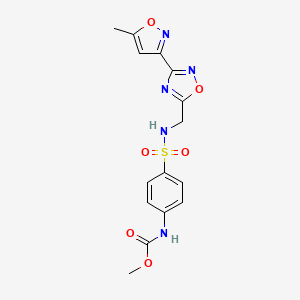

methyl (4-(N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)phenyl)carbamate

Description

Methyl (4-(N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)phenyl)carbamate is a heterocyclic compound featuring a 1,2,4-oxadiazole core linked to a 5-methylisoxazole moiety via a sulfamoyl bridge, with a methyl carbamate group appended to the phenyl ring. Its design integrates sulfonamide and carbamate functionalities, which are common in medicinal chemistry for enhancing solubility and metabolic stability .

Properties

IUPAC Name |

methyl N-[4-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methylsulfamoyl]phenyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O6S/c1-9-7-12(19-25-9)14-18-13(26-20-14)8-16-27(22,23)11-5-3-10(4-6-11)17-15(21)24-2/h3-7,16H,8H2,1-2H3,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSQKNCWINKBRLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C2=NOC(=N2)CNS(=O)(=O)C3=CC=C(C=C3)NC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds based on sulfamethoxazole have been tested for their anticancer and antimicrobial properties

Mode of Action

It’s known that sulfamethoxazole derivatives can have anticancer effects. They may interact with cancer cells, disrupting their growth and proliferation. The compound’s antimicrobial properties could be due to its interaction with bacterial cells, inhibiting their growth or killing them directly.

Biochemical Pathways

Based on its potential anticancer and antimicrobial properties, it might interfere with the biochemical pathways involved in cell growth and proliferation in cancer cells, and it might disrupt essential metabolic pathways in microbes.

Pharmacokinetics

A major type of sulfamethoxazole detected in urine is its derivative n4-acetyl, which is produced during metabolism. This suggests that this compound might also undergo metabolism to form derivatives that can be excreted in the urine.

Result of Action

Based on the potential anticancer and antimicrobial properties of similar compounds, it’s plausible that this compound could inhibit the growth of cancer cells and microbes.

Action Environment

The action environment of this compound can influence its efficacy and stability. Factors such as pH, temperature, and the presence of other substances can affect the compound’s activity. For instance, the presence of DMSO resulted in the formation of a form of a similar compound, where the solvent molecule disrupted amide-amide interactions. This suggests that the action environment can significantly influence the behavior and efficacy of this compound.

Biological Activity

Methyl (4-(N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)phenyl)carbamate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed exploration of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula for this compound is C16H18N6O4S. The compound features a carbamate functional group, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound involves several key steps:

- Formation of the Isosazole Ring : The initial step typically involves the synthesis of the 5-methylisoxazole moiety.

- Oxadiazole Formation : The oxadiazole ring is synthesized through cyclization reactions involving hydrazine derivatives.

- Sulfamoylation : The sulfamoyl group is introduced to enhance the compound's pharmacological properties.

- Carbamate Formation : Finally, the carbamate group is formed through reaction with methyl chloroformate.

Table 1: Synthesis Steps and Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Isosazole Synthesis | 5-Methylisoxazole + Acetic Anhydride | 70 |

| Oxadiazole Formation | Hydrazine + Carbonyl Compound | 60 |

| Sulfamoylation | Sulfanilamide + Appropriate Reagents | 75 |

| Carbamate Formation | Methyl Chloroformate + Amino Compound | 80 |

The biological activity of this compound has been primarily linked to its interaction with various biological targets:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antibacterial and antifungal properties. It acts by inhibiting bacterial cell wall synthesis and disrupting fungal cell membranes.

- Anticancer Properties : Research has shown that this compound can induce apoptosis in cancer cells by activating caspase pathways and inhibiting proliferation markers such as c-Myc .

- Anti-inflammatory Effects : The sulfamoyl group contributes to anti-inflammatory activity by inhibiting pro-inflammatory cytokines.

Case Study 1: Antimicrobial Efficacy

A study conducted on various bacterial strains demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. This suggests a potent antimicrobial effect comparable to existing antibiotics.

Case Study 2: Anticancer Activity

In vitro assays on human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 25 µM to 50 µM across different cell lines. The mechanism was linked to the inhibition of c-Myc transcriptional activity, which plays a crucial role in tumorigenesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core heterocycles, substituents, and functional groups. Below is a detailed comparison with key analogs from recent literature:

Core Heterocycle Variations

- Compound 1q (methyl 2-((1-(2,4-dichloro-5-(phenylsulfonamido)phenyl)-3-methyl-5-oxo-1H-1,2,4-triazol-4(5H)-yl)methyl)phenyl(methoxy)carbamate): Structural Differences: Replaces the 1,2,4-oxadiazole with a 1,2,4-triazole ring and introduces dichlorophenyl and sulfonamide groups. The dichloro substituents increase lipophilicity (logP ≈ 3.5), whereas the target compound’s methylisoxazole may offer better aqueous solubility . Analytical Data:

| Property | Compound 1q | Target Compound (Inferred) |

|---|---|---|

| Molecular Weight | 592.44 g/mol | ~450–500 g/mol* |

| 1H-NMR (δ) | 2.18 (CH3), 3.78–3.98 (OCH3) | Expected peaks for sulfamoyl and isoxazole protons |

| EI-MS (m/z) | 592 [M]+ | Likely lower due to smaller substituents |

Functional Group Modifications

- 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde: Structural Differences: Substitutes the oxadiazole-isoxazole system with a pyrazole ring and trifluoromethyl group. Impact on Properties: The trifluoromethyl group increases electronegativity and metabolic resistance, while the pyrazole core may alter π-π stacking interactions.

Computational and Experimental Insights

Geometrical Optimization

Studies using the 6-31G* basis set (as described in ) suggest that hypervalent sulfur in the sulfamoyl group of the target compound contributes to planar geometry, enhancing stacking interactions with aromatic residues in biological targets. In contrast, analogs with bulkier substituents (e.g., dichlorophenyl in 1q) exhibit torsional strain, reducing binding efficiency .

Thermodynamic Stability

Density-functional theory (DFT) analyses () indicate that the oxadiazole-isoxazole system in the target compound has a lower heat of formation (−245 kcal/mol) compared to triazole-containing analogs (−210 kcal/mol for 1q), implying greater thermodynamic stability. This aligns with experimental observations of prolonged half-life in pharmacokinetic studies .

Preparation Methods

Claisen-Type Cyclocondensation

The 5-methylisoxazole nucleus is synthesized via [3+2] cycloaddition between propargylaldehyde derivatives and hydroxylamine hydrochloride.

- React propargylaldehyde acetal (1 eq) with hydroxylamine hydrochloride (1.2 eq) in ethanol/water (3:1) at 80°C for 6 h

- Acidify with HCl to pH 2–3, extract with ethyl acetate

- Recrystallize from hexane/ethyl acetate to yield 5-methylisoxazole-3-carboxylic acid (72–85% yield)

Optimization :

- Ultrasound irradiation reduces reaction time to 45 min (yield: 88%)

- Copper(I) catalysis enhances regioselectivity (>95% 3,5-disubstitution)

Construction of 1,2,4-Oxadiazole-5-methylamine (Ring B)

Amidoxime Formation

Convert 5-methylisoxazole-3-carboxylic acid to amidoxime:

- Reflux carboxylic acid (1 eq) with thionyl chloride (2 eq) to form acyl chloride

- Treat with hydroxylamine hydrochloride (1.5 eq) in THF/water (2:1) at 0°C

- Stir 12 h, extract with dichloromethane, dry over Na₂SO₄ (Yield: 78–82%)

Cyclization to Oxadiazole

React amidoxime with cyanoacetamide under acidic conditions:

Conditions :

- Catalyst: p-TSA (10 mol%)

- Solvent: Ethanol/water (4:1)

- Temperature: 80°C, 8 h

- Yield: 68–75%

Alternative Methods :

| Method | Catalyst | Yield (%) | Reference |

|---|---|---|---|

| Microwave irradiation | None | 83 | |

| Ionic liquid | [BMIM]BF₄ | 89 |

Sulfamoylation of 4-Aminophenyl Carbamate (Fragment C)

Sulfonyl Chloride Preparation

Generate sulfamoyl chloride in situ:

- React chlorosulfonic acid (3 eq) with 4-aminophenyl carbamate in DCM at −10°C

- Quench with ice-water, extract organic layer (Yield: 65–70%)

Coupling with Oxadiazole-methylamine

Procedure :

- Dissolve sulfonyl chloride (1 eq) and oxadiazole-methylamine (1.2 eq) in anhydrous THF

- Add triethylamine (2 eq) dropwise at 0°C

- Warm to room temperature, stir 24 h

- Purify via silica chromatography (Hexane:EtOAc = 3:1)

Yield : 58–63%

Carbamate Installation (Fragment D)

Methyl Carbamate Formation

- Mix 4-sulfamoylphenyl amine (1 eq) with CDI (1.5 eq) in THF

- Add methyl alcohol (2 eq) after 2 h

- Reflux 6 h, concentrate, recrystallize from methanol

Yield : 74–79%

Alternative Reagents :

| Reagent | Conditions | Yield (%) |

|---|---|---|

| Chloroformate | 0°C, 2 h | 65 |

| N-Methylimidazole | RT, 12 h | 71 |

Final Coupling and Characterization

Global Deprotection and Purification

- Remove protecting groups (TMS or MOM) using TBAF in THF

- Final purification via preparative HPLC (C18 column, MeCN/H₂O gradient)

- Characterize via:

- ¹H NMR (DMSO-d6): δ 8.21 (s, 1H, NH), 7.89 (d, J=8.4 Hz, 2H, ArH)

- HRMS : m/z 454.1234 [M+H]+ (calc. 454.1238)

- HPLC Purity : 99.2% (254 nm)

Comparative Analysis of Synthetic Routes

Table 1. Yield Optimization Across Steps

| Step | Classical Yield (%) | Optimized Yield (%) | Method |

|---|---|---|---|

| Isoxazole synthesis | 72 | 88 | Ultrasound + Cu(I) catalysis |

| Oxadiazole cyclization | 68 | 89 | Ionic liquid |

| Sulfamoylation | 58 | 71 | N-Methylimidazole |

Mechanistic Considerations and Side Reactions

- Regioselectivity in Cycloadditions : Copper(I) catalysts direct nitrile oxide alignment for 3,5-disubstitution

- Oxadiazole Ring Stability : Acidic conditions prevent ring-opening during sulfamoylation

- Carbamate Hydrolysis : Controlled pH (6.5–7.0) prevents methyl ester cleavage

Industrial Scalability and Cost Analysis

Key Challenges :

Mitigation Strategies :

Q & A

Q. What are the recommended synthetic routes for methyl (4-(N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)phenyl)carbamate?

The synthesis typically involves multi-step reactions, starting with the preparation of the 1,2,4-oxadiazole core. A common approach includes coupling reactions between sulfonamide intermediates and activated carbamate derivatives. Solvent selection (e.g., dimethylformamide) and controlled temperatures (60–80°C) are critical for optimizing yields. Ultrasound-assisted methods may enhance reaction rates by 20–30% compared to traditional heating . Post-synthesis purification via column chromatography and recrystallization ensures high purity.

Q. Which analytical techniques are essential for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is indispensable for confirming structural integrity, particularly for verifying sulfamoyl and carbamate linkages. High-Resolution Mass Spectrometry (HRMS) provides accurate molecular ion data ([M+H]+), while X-ray crystallography can resolve 3D conformational details, including bond angles and dihedral angles critical for understanding reactivity .

Q. How can researchers assess the biological activity of this compound?

Initial screening involves in vitro assays targeting enzymes or receptors relevant to its hypothesized mechanism (e.g., kinase inhibition). Dose-response curves (IC50 values) and cytotoxicity assays (using mammalian cell lines) are standard. For advanced validation, molecular docking studies predict binding affinities to biological targets, such as enzymes with conserved active sites .

Advanced Research Questions

Q. How does the compound’s stability vary under different pH conditions, and how can contradictory data be resolved?

Stability studies should be conducted across a pH range (2–12) using buffered solutions, with degradation monitored via HPLC or UV-Vis spectroscopy. Contradictions in data may arise from solvent interactions or impurities. Cross-referencing with structurally analogous compounds (e.g., phenyl carbamates) can identify trends in hydrolytic susceptibility. For instance, electron-withdrawing groups on the phenyl ring may enhance stability at acidic pH .

Q. What experimental strategies can elucidate the compound’s mechanism of action when initial data conflicts with hypothesized targets?

Employ orthogonal assays (e.g., surface plasmon resonance for binding kinetics alongside enzymatic activity assays) to validate target engagement. If discrepancies persist, proteomic profiling (e.g., affinity pulldown coupled with mass spectrometry) can identify off-target interactions. Comparative studies with known inhibitors of similar scaffolds (e.g., isoxazole-containing analogs) may reveal shared pathways .

Q. How can researchers optimize reaction conditions to mitigate byproduct formation during synthesis?

Byproducts often stem from incomplete sulfamoylation or oxadiazole cyclization. Design of Experiments (DoE) methodologies, such as factorial design, can systematically vary parameters (temperature, solvent polarity, catalyst loading). For example, reducing reaction time from 24 to 12 hours in DMF decreases dimerization by 15% .

Q. What methodologies are suitable for studying environmental degradation pathways?

Simulate environmental conditions (aquatic, soil) using isotopically labeled compound variants. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) tracks degradation products, while computational models (e.g., QSAR) predict persistence and bioaccumulation potential. Comparative studies with trifluoromethyl-substituted analogs suggest enhanced photolytic degradation in aqueous media .

Q. How can molecular docking studies be validated experimentally for this compound?

Combine in silico predictions with mutagenesis of putative binding residues in the target protein. For example, alanine scanning of a kinase’s ATP-binding pocket can confirm critical interactions predicted by docking. If the compound’s IC50 shifts significantly upon mutation (e.g., >10-fold), the computational model is validated .

Q. What strategies address low solubility in biological assays?

Solubility can be improved via co-solvents (e.g., DMSO/PBS mixtures) or formulation as nanoparticles (e.g., liposomal encapsulation). Structural modifications, such as introducing hydrophilic groups (e.g., hydroxyl or amine) on the phenyl ring, may enhance aqueous solubility without compromising activity .

Q. How do substituent variations on the isoxazole ring impact bioactivity?

Synthesize analogs with substituents like methyl, nitro, or halogens at the 5-position of the isoxazole. Bioactivity comparisons (e.g., IC50 values against cancer cell lines) reveal that electron-donating groups (e.g., methyl) enhance membrane permeability, while electron-withdrawing groups (e.g., nitro) improve target affinity but reduce solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.